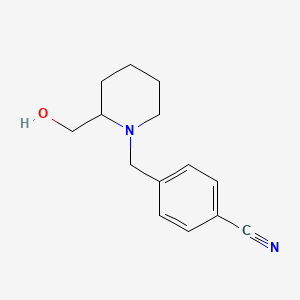

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-9-12-4-6-13(7-5-12)10-16-8-2-1-3-14(16)11-17/h4-7,14,17H,1-3,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHDKKWGVWTHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compoundsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 4-((2-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile.

Reduction: Formation of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.

Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is primarily explored for its potential therapeutic properties:

- Pharmacological Studies : Research indicates that compounds with similar structures often exhibit significant biological activities, including interactions with various receptors and enzymes involved in disease processes.

- Drug Development : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarities to known piperidine-based drugs .

Industrial Applications

In addition to its pharmaceutical applications, this compound may be utilized in:

- Chemical Processes : As a building block in the synthesis of new materials and chemical processes, contributing to advancements in material science and organic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the significance of piperidine derivatives in pharmacology:

- Antimicrobial Activity : Research on structurally similar compounds has revealed promising antimicrobial properties, suggesting that this compound could exhibit similar effects .

- Anticancer Potential : Some derivatives have been tested for anticancer activity against various cell lines, indicating a potential avenue for further exploration of this compound's efficacy in cancer treatment .

Mechanism of Action

The mechanism of action of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine: Similar structure but with an amine group instead of a nitrile.

4-((2-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to its combination of a piperidine ring, hydroxymethyl group, and benzonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Biological Activity

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, also known by its CAS number 180847-37-4, is a piperidine derivative that has attracted interest due to its potential biological activities. This compound features a unique structural configuration that combines a piperidine ring with a hydroxymethyl group and a benzonitrile moiety, which may significantly influence its pharmacological properties.

- Chemical Formula : C₁₄H₁₈N₂O

- Molecular Weight : 230.31 g/mol

- CAS Number : 180847-37-4

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-(hydroxymethyl)piperidine under basic conditions. Common solvents used include dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate facilitate the nucleophilic substitution reaction. The reaction conditions are often optimized for yield and purity through methods such as recrystallization or chromatography .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of antimicrobial and antiviral properties. Preliminary studies suggest that derivatives of piperidine can possess significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for therapeutic applications .

Antimicrobial and Antiviral Properties

Studies have shown that piperidine derivatives can inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MIC). For instance, certain synthesized benzimidazoles with a piperidine structure have demonstrated effectiveness against clinically relevant bacteria, including enterococci . Furthermore, the structural components of this compound may enhance its binding affinity to biological targets, potentially increasing its efficacy as an antimicrobial agent .

Case Study: Antibacterial Activity

In a study evaluating antibacterial activities of piperidine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that some derivatives exhibited potent antibacterial effects with MIC values in the low micromolar range. This suggests that this compound could be further explored as a lead compound for developing new antibacterial agents .

Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₈N₂O | Hydroxymethyl substitution on the piperidine ring |

| 3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile | C₁₄H₁₈N₂O | Variation in hydroxymethyl position |

| 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile | C₁₃H₁₆N₂O | Different substitution pattern on the piperidine ring |

The uniqueness of this compound lies in its specific arrangement of functional groups, which may enhance its binding affinity and selectivity for certain biological targets compared to other similar compounds .

Q & A

Q. What are the established synthetic pathways for 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, and what key reaction steps are involved?

The synthesis involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

- Hydroxymethylation : Introduction of the hydroxymethyl group to 2-piperidinemethanol under basic conditions.

- Coupling : Reaction with a benzonitrile derivative using coupling agents like EDC/HOBt.

- Optimization : Temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation. Evidence from crystallographic studies confirms the use of similar intermediates in antimalarial agent synthesis .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzonitrile C≡N stretch at ~2220 cm⁻¹ in IR).

- HRMS : Verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₇N₂O: 245.1284).

- X-ray crystallography : Resolves chair conformations of piperidine rings and van der Waals interactions in crystal packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis.

- Waste disposal : Segregate chemical waste and consult institutional guidelines. Safety data sheets for analogous compounds emphasize these measures .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the alkylation step of synthesis?

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct alkylation.

- Catalytic systems : Use palladium or nickel catalysts to enhance selectivity.

- Monitoring : Track reaction progress via TLC or LC-MS to optimize conditions. Evidence from hydantoin derivative synthesis highlights similar strategies .

Q. What in vitro assays are recommended to evaluate anticancer potential?

- MTT assay : Test cytotoxicity against cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Apoptosis assays : Annexin V/PI staining via flow cytometry.

- Molecular docking : Predict interactions with targets like tubulin or kinases. Studies on piperidine-containing intermediates validate these approaches .

Q. How do structural modifications influence bioactivity in benzonitrile derivatives?

- Hydroxymethyl groups : Enhance hydrogen bonding with enzymatic targets (e.g., kinases).

- Piperidine substitution : Electron-donating groups (e.g., -OH, -CH₃) improve solubility and binding. Comparative SAR studies with analogues (e.g., 4-(4-methylpiperidin-1-yl)butanenitrile) quantify these effects .

Q. How should contradictions between theoretical and experimental elemental analysis data be resolved?

- Purification : Re-crystallize or use column chromatography to remove impurities.

- Advanced techniques : Employ combustion analysis or ICP-MS for trace element quantification.

- Cross-validation : Confirm results with HRMS and NMR integration ratios. Elemental analysis discrepancies in benzoylpiperidine derivatives were resolved using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.